molecular formula C7BrF7 B099732 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene CAS No. 17823-46-0

1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene

Cat. No.: B099732
CAS No.: 17823-46-0
M. Wt: 296.97 g/mol
InChI Key: DONVNRFILRLHJB-UHFFFAOYSA-N
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Description

1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene is a halogenated aromatic compound with the molecular formula C7BrF7. It is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzene ring. This compound is used in various fields of research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out in an inert solvent like dichloromethane or carbon tetrachloride at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzene derivatives, such as tetrafluoro-4-(trifluoromethyl)aniline, tetrafluoro-4-(trifluoromethyl)benzoic acid, and tetrafluoro-4-(trifluoromethyl)benzene .

Scientific Research Applications

1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene is utilized in several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2,4,5-trifluorobenzene
  • 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide
  • 4-Trifluoromethyl-2,3,5,6-tetrafluorobromobenzene

Uniqueness

1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene is unique due to the specific arrangement of bromine, fluorine, and trifluoromethyl groups on the benzene ring. This unique structure imparts distinct electronic and steric properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

1-bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7BrF7/c8-2-5(11)3(9)1(7(13,14)15)4(10)6(2)12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DONVNRFILRLHJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)Br)F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7BrF7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90347850
Record name 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17823-46-0
Record name 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2,3,5,6-tetrafluorobenzotrifluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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